molecular formula C18H20N4O3 B8285172 6-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

6-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B8285172
M. Wt: 340.4 g/mol
InChI Key: ICYHHIVFTKJBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20N4O3/c1-23-14-7-12(8-15(9-14)24-2)17-19-10-13-11-20-22(18(13)21-17)16-5-3-4-6-25-16/h7-11,16H,3-6H2,1-2H3

InChI Key

ICYHHIVFTKJBST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=C3C=NN(C3=N2)C4CCCCO4)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (5.2 mmol), (3,5-dimethoxyphenyl)boronic acid (1.0 g, 5.7 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (1:1) (0.3 g, 0.4 mmol) and potassium phosphate (2.2 g) in 1,4-dioxane (10 mL) and water (2 mL) in a reaction vial was degassed and sealed. The mixture was stirred at 100° C. for 3 h. After cooling, the reaction mixture was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-35%) to afford the desired product. LCMS (M+H)+=341.1.
Quantity
5.2 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

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